molecular formula C25H24N2O3 B2739426 (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1797952-32-9

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2739426
CAS No.: 1797952-32-9
M. Wt: 400.478
InChI Key: PKVYAZWGFMEUMQ-UHFFFAOYSA-N
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Description

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a combination of a piperidine ring, a xanthene moiety, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the xanthene moiety and the pyridine derivative. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Xanthene Moiety: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the xanthene group to the piperidine ring.

    Attachment of the Pyridine Derivative: This can be done using nucleophilic substitution reactions to introduce the pyridine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-pyridinyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
  • (4-(6-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone
  • (4-(6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanol

Uniqueness

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-17-7-6-12-23(26-17)29-18-13-15-27(16-14-18)25(28)24-19-8-2-4-10-21(19)30-22-11-5-3-9-20(22)24/h2-12,18,24H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVYAZWGFMEUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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